molecular formula C9H11NO3 B3262347 Methyl 6-(methoxymethyl)picolinate CAS No. 354517-88-7

Methyl 6-(methoxymethyl)picolinate

Cat. No.: B3262347
CAS No.: 354517-88-7
M. Wt: 181.19 g/mol
InChI Key: BNWZJNUWGFLWQJ-UHFFFAOYSA-N
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Description

Methyl 6-(methoxymethyl)picolinate is a pyridine-derived ester featuring a methoxymethyl (-CH2OCH3) substituent at the 6-position of the picolinate backbone.

Properties

IUPAC Name

methyl 6-(methoxymethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-6-7-4-3-5-8(10-7)9(11)13-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWZJNUWGFLWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60730417
Record name Methyl 6-(methoxymethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354517-88-7
Record name Methyl 6-(methoxymethyl)-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354517-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-(methoxymethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(methoxymethyl)picolinate typically involves the esterification of picolinic acid derivatives. One common method includes the reaction of 6-(methoxymethyl)picolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(methoxymethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines or thiols

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Derivatives with different functional groups

Mechanism of Action

The mechanism of action of Methyl 6-(methoxymethyl)picolinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Derivatives

The table below compares the substituents, molecular formulas, and molecular weights of methyl 6-(methoxymethyl)picolinate with structurally related compounds:

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key References
This compound -CH2OCH3 at C6 C9H11NO3 181.19 Inferred from analogs
Methyl 6-(hydroxymethyl)picolinate -CH2OH at C6 C8H9NO3 167.16
Methyl 6-(chloromethyl)picolinate -CH2Cl at C6 C8H8ClNO2 185.61
Methyl 6-((diethoxyphosphoryl)methyl)picolinate -CH2PO(OEt)2 at C6 C12H18NO5P 287.25
Methyl 6-methyl-3-phenylpicolinate -CH3 at C6, -Ph at C3 C14H13NO2 227.26
Methyl 4-amino-6-methoxypicolinate -NH2 at C4, -OCH3 at C6 C8H10N2O3 182.18

Key Observations :

  • Polarity : The methoxymethyl group (-CH2OCH3) offers intermediate polarity compared to the hydrophilic hydroxymethyl (-CH2OH) and hydrophobic chloromethyl (-CH2Cl) groups. This affects solubility in organic vs. aqueous media .
  • Reactivity : The chloromethyl derivative is a reactive intermediate for further alkylation or nucleophilic substitution, whereas the hydroxymethyl analog serves as a precursor for esterification or oxidation .
This compound (Hypothetical Pathway)

Alkylation of methyl 6-(hydroxymethyl)picolinate with methyl iodide in the presence of a base (e.g., K2CO3) .

Direct functionalization of methyl picolinate via Friedel-Crafts alkylation or Mitsunobu reaction .

Physicochemical Properties

Spectral Data and Stability:
  • Methyl 6-(hydroxymethyl)picolinate : NMR (CDCl3): δ 3.92 (s, OCH3), 4.72 (s, CH2OH), 7.29–8.32 (pyridine protons) . Stable under inert conditions but prone to oxidation.
  • Methyl 6-(chloromethyl)picolinate : IR (KBr): 1731 cm⁻¹ (C=O), 1319 cm⁻¹ (C-Cl). Sensitive to hydrolysis .
  • Phosphorylated derivatives : ESI-MS confirms molecular ions (e.g., m/z 318.11009 [M+H]+ for phosphorylated analogs) .

Data Tables

Table 1: Yields and Reaction Conditions for Key Analogs

Compound Synthesis Method Yield Key Reaction Conditions
Methyl 6-(hydroxymethyl)picolinate NaBH4 reduction of chloromethyl analog 73% 0°C, MeOH, 2 h
Methyl 6-((diethoxyphosphoryl)methyl)picolinate Arbuzov reaction with triethyl phosphite 58–90% 95°C, toluene, 16 h
Methyl 4-amino-6-methoxypicolinate Pd-catalyzed amination 39–43% RT, acetonitrile, 72 h

Biological Activity

Methyl 6-(methoxymethyl)picolinate (MMMP) is an organic compound with the molecular formula C9H11NO3C_9H_{11}NO_3 and a molecular weight of 181.19 g/mol. This compound is gaining attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of MMMP, focusing on its mechanisms, case studies, and research findings.

Chemical Structure and Properties

MMMP features a methoxymethyl group, which enhances its reactivity and solubility compared to other derivatives within the picolinate family. The unique substitution pattern allows for various synthetic modifications, making it a valuable intermediate in organic synthesis and potentially influencing its biological activity.

The biological activity of MMMP is believed to involve its interaction with specific molecular targets within biological systems. Preliminary studies suggest that MMMP may inhibit certain enzymes or interact with cellular receptors, influencing processes such as signal transduction and gene expression. The exact pathways and targets are still under investigation.

Antimicrobial Properties

Research indicates that MMMP exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

MMMP has also been studied for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells in several assays. For instance, the MTT assay has been utilized to evaluate cell viability in the presence of MMMP, revealing dose-dependent effects on different cancer cell lines .

Case Studies

  • Antimicrobial Activity Evaluation : A study assessed the antimicrobial potency of MMMP against common pathogens. The results indicated that MMMP inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anticancer Efficacy : Another study investigated the effects of MMMP on human cancer cell lines. The results showed that MMMP significantly reduced cell viability in a dose-dependent manner, indicating its potential as a lead compound for further anticancer drug development .

Table 1: Summary of Biological Activities of this compound

Activity Type Effect Reference
AntimicrobialEffective against bacteria
AnticancerReduces cancer cell viability
MechanismEnzyme inhibition

Future Directions

The ongoing research into MMMP's biological activities suggests several future directions:

  • Pharmaceutical Development : Continued exploration of MMMP as a pharmaceutical agent could lead to new treatments for infections and cancer.
  • Mechanistic Studies : Further studies are needed to elucidate the precise mechanisms through which MMMP exerts its effects on cellular processes.
  • Synthetic Modifications : Investigating how structural modifications can enhance its biological activity may yield more potent derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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